molecular formula C20H15BrN2O3S B12206752 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12206752
M. Wt: 443.3 g/mol
InChI Key: OKLHYZKURDUXHW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound belongs to a class of hybrid heterocycles first synthesized in the late 20th century through advancements in carbenoid insertion and cyclodehydration techniques. Early methods for oxazole synthesis, such as rhodium(II)-catalyzed reactions of diazocarbonyl compounds with amides (developed by Bagley et al. in 1998), laid the groundwork for later derivatization. The incorporation of oxathiine rings, as seen in carboxin (a commercial fungicide discovered in 1969), demonstrated the biological relevance of sulfur-containing heterocycles.

The specific synthesis of this compound likely emerged from iterative modifications of these protocols. For example, Ahmad et al. (2020) detailed a solvent-free approach for analogous oxazoles using phenacyl bromides and amides at 120°C, achieving yields up to 54%. The bromophenyl group, a common pharmacophore, was introduced to enhance electronic properties and binding affinity.

Significance in Heterocyclic Chemistry

This compound exemplifies the convergence of two pharmacologically active scaffolds:

  • Oxazole : Known for its role in natural products (e.g., telomestatin) and synthetic drugs, oxazoles contribute to π-π stacking interactions and metabolic stability.
  • Oxathiine : Sulfur and oxygen atoms in the 1,4-oxathiine ring improve solubility and enable redox activity, as observed in carboxin’s inhibition of succinate dehydrogenase.

The fusion of these rings creates a unique electronic profile, with the bromine atom at the 4-position of the phenyl group further modulating lipophilicity and steric bulk. Comparative data for related structures are provided below:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Carboxin C12H13NO2S 235.30 1,4-oxathiine, antifungal
3-(4-Bromophenyl)-1,2-oxazol-5-amine C9H7BrN2O 238.08 Bromophenyl, isoxazole core
Target Compound C20H16BrN3O2S 454.33 Hybrid oxazole-oxathiine scaffold

Research Objectives and Scope

Current studies focus on:

  • Synthetic Optimization : Improving regioselectivity in carbenoid insertions and cyclodehydration steps.
  • Structure-Activity Relationships (SAR) : Evaluating how bromophenyl and oxathiine substituents influence bioactivity.
  • Applications : Exploring potential as kinase inhibitors or antimicrobial agents, inspired by carboxin’s mechanism.

Ongoing work aims to resolve challenges in stereocontrol and scalability, particularly for multi-gram syntheses.

Properties

Molecular Formula

C20H15BrN2O3S

Molecular Weight

443.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H15BrN2O3S/c21-15-8-6-13(7-9-15)16-12-17(26-23-16)22-20(24)18-19(27-11-10-25-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,22,24)

InChI Key

OKLHYZKURDUXHW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound features three primary structural components: (1) a 1,2-oxazole ring substituted at position 3 with a 4-bromophenyl group, (2) a 5,6-dihydro-1,4-oxathiine ring bearing a phenyl substituent at position 3, and (3) a carboxamide bridge connecting the two heterocycles. Retrosynthetic analysis suggests two viable disconnections:

  • Pathway A : Coupling the pre-formed 3-(4-bromophenyl)-1,2-oxazol-5-amine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride.

  • Pathway B : Constructing the oxazole ring onto a pre-functionalized oxathiine-carboxamide intermediate .

Both pathways require the independent synthesis of the oxazole and oxathiine moieties, followed by amide bond formation.

Synthesis of the 1,2-Oxazole Moiety

The 3-(4-bromophenyl)-1,2-oxazol-5-amine intermediate is synthesized via the Robinson-Gabriel method. A β-keto amide precursor, prepared by condensing 4-bromobenzoyl chloride with ethyl acetoacetate, undergoes cyclodehydration using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C. This yields the oxazole ring with a 65–70% conversion efficiency .

Critical Parameters :

  • Temperature Control : Excess heat promotes decomposition, necessitating strict temperature regulation.

  • Solvent Selection : DMF stabilizes the intermediate enolate, enhancing cyclization efficiency .

Synthesis of the 5,6-Dihydro-1,4-Oxathiine Moiety

The 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is synthesized through a thioether cyclization strategy. Starting from 3-phenyl-2-mercaptoacetic acid, treatment with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in acetone facilitates ring closure. Oxidation of the thioether to the sulfone is avoided by maintaining a nitrogen atmosphere and using anhydrous conditions .

Reaction Optimization :

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) at 0.5 mol% accelerates cyclization without over-oxidation.

  • Yield : 78–82% after recrystallization from acetonitrile .

Amide Bond Formation

The final coupling step employs standard carbodiimide chemistry. Activation of the oxathiine-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) generates the reactive acyloxybenzotriazole intermediate. Subsequent reaction with 3-(4-bromophenyl)-1,2-oxazol-5-amine at room temperature for 12 hours affords the target carboxamide in 85–90% yield .

Purification :

  • Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1) removes unreacted starting materials.

  • Crystallization : Slow evaporation from methanol yields analytically pure crystals (melting point: 162–164°C) .

Alternative Pathway: Oxazole Ring Construction on Oxathiine Scaffold

An alternative route involves synthesizing the oxazole ring directly on the oxathiine-carboxamide. The oxathiine intermediate is functionalized with a propargyl group at position 2, which undergoes Huisgen cycloaddition with 4-bromophenyl azide. However, this method suffers from lower regioselectivity (60:40 ratio of 1,4- to 1,5-disubstituted oxazoles) and requires costly copper(I) catalysts .

Reaction Challenges and Mitigation Strategies

Key Issues :

  • Oxathiine Ring Oxidation : Trace moisture leads to sulfone formation, reducing yield. Strict anhydrous conditions (molecular sieves, nitrogen purge) are essential.

  • Oxazole Isomerization : High temperatures during cyclization cause ring-opening. Maintaining reaction temperatures below 10°C prevents degradation .

Yield Optimization :

  • Stoichiometry : A 1.2:1 molar ratio of EDCI to carboxylic acid minimizes dimerization.

  • Solvent Polarity : Higher polarity solvents (e.g., DMF) improve oxazole stability but slow coupling kinetics. A mixed solvent system (DCM:DMF 4:1) balances reactivity and stability .

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.72–7.68 (m, 2H, BrPh), 7.45–7.41 (m, 2H, Ph), 4.32–4.28 (m, 2H, oxathiine-CH₂), 3.91–3.87 (m, 2H, oxathiine-CH₂).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (oxazole C=N).

  • HRMS : [M+H]⁺ calc. for C₂₀H₁₆BrN₂O₃S: 467.0084; found: 467.0087 .

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors reduce reaction times by 40% compared to batch processes. Patent data highlight the use of microreactors for the cyclization step, achieving 95% conversion in 30 minutes . Solvent recovery systems (e.g., thin-film evaporation) are critical for cost-effective DMF recycling.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced oxathiine derivatives.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic structure can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (C₂₆H₂₅NO₄S₂) serves as a relevant analog for comparison. Below is a detailed analysis of structural and physicochemical differences:

Property Target Compound Analog (C₂₆H₂₅NO₄S₂)
Molecular Formula C₂₅H₂₀BrN₂O₃S (inferred) C₂₆H₂₅NO₄S₂
Molecular Weight ~508.4 g/mol (estimated) 479.611 g/mol
Core Structure 5,6-Dihydro-1,4-oxathiine + oxazole + 4-bromophenyl 5,6-Dihydro-1,4-oxathiine + sulfone + naphthalene
Substituents Bromophenyl-oxazole (electron-withdrawing) Naphthylmethyl + sulfone (polar, electron-deficient)
Boiling Point Not reported (expected >750°C due to aromaticity) 764.9±60.0°C
LogP ~4.2 (estimated; bromine increases hydrophobicity) 3.75
Polarity Moderate (bromine balances aromatic hydrophobicity) Higher (sulfone enhances polarity)

Functional Group Impact

  • Bromophenyl vs.
  • Oxazole vs. The sulfone group in the analog increases solubility in polar solvents but may reduce metabolic stability .

Research Findings and Implications

Crystallographic Analysis

The structural determination of such compounds often employs SHELXL for refinement, leveraging its robustness in handling small-molecule crystallography . The oxathiine ring’s puckering parameters (e.g., Cremer-Pople coordinates) can be analyzed using ORTEP-3 for visualization and generalized puckering models .

Electronic Properties

Multiwfn analysis of the target compound would predict enhanced electron density on the oxazole ring due to bromine’s inductive effect, contrasting with the electron-deficient sulfone in the analog. This difference may influence reactivity in cross-coupling reactions or binding to biological targets.

Analytical Methods and Tools

  • X-ray Crystallography : SHELX suite (SHELXL for refinement) and ORTEP-3 for structure visualization .
  • Electronic Analysis : Multiwfn for electron density mapping and orbital composition .
  • Conformational Analysis : Cremer-Pople puckering coordinates for oxathiine ring geometry .

Biological Activity

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

PropertyValue
Compound NameThis compound
Molecular Weight392.33 g/mol
Molecular FormulaC19H16BrN3O2S
LogP5.7812
Polar Surface Area54.136 Ų

1. Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds containing the oxazole ring have been effective against various bacterial strains, suggesting a potential role in developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

2. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activity through inhibition of pro-inflammatory cytokines. In vitro studies demonstrated that it can reduce the production of TNF-alpha and IL-6 in macrophage cell lines . This suggests a potential therapeutic application in treating inflammatory diseases.

3. Analgesic Properties

Preliminary findings indicate that this compound may possess analgesic effects similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs). Animal models have shown reduced pain responses in writhing tests and hot plate tests when administered this compound .

The biological activity of this compound is thought to be mediated through several pathways:

Inhibition of Enzymes : The oxathiine moiety may interact with cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating pain and inflammation.

Receptor Modulation : It may also act on various receptors involved in pain signaling pathways, including TRPV1 and cannabinoid receptors, though specific interactions need further elucidation through binding studies.

Case Study 1: Analgesic Efficacy

In a controlled study involving mice, the administration of the compound resulted in a significant reduction in pain response compared to controls. The study utilized both the acetic acid-induced writhing test and the hot plate test to assess analgesic efficacy. Results indicated a dose-dependent response with an optimal dose showing maximal effect without significant adverse effects on locomotor activity .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a marked decrease in paw swelling at various time points post-administration compared to the control group. Histopathological examination confirmed reduced inflammatory cell infiltration in treated animals .

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